

How to dissolve and prepare SHR902275 for laboratory use

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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302

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Application Notes and Protocols for SHR902275

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent and selective RAF inhibitor that targets cancers with mutations in the RAS signaling pathway.[1][2] As a critical component of the RAS-RAF-MEK-ERK signaling cascade, RAF kinases are key targets in oncology research.[1][2] These application notes provide detailed protocols for the dissolution and preparation of **SHR902275** for both in vitro and in vivo laboratory studies, ensuring reproducible and reliable experimental outcomes.

Chemical Properties and Solubility

While specific quantitative solubility data for **SHR902275** is not publicly available, it is described as having "greatly improved in vitro potency and solubility." [1][2] Based on the general characteristics of similar kinase inhibitors, the following table provides a guide to its likely solubility in common laboratory solvents. Researchers should, however, determine the precise solubility for their specific experimental needs.

Solvent	Anticipated Solubility	Concentration Range (for stock)	Notes
DMSO	High	10-50 mM	Recommended for primary stock solution.
Ethanol	Moderate	1-10 mM	May be used for stock solutions; check for precipitation upon dilution.
Methanol	Moderate	1-10 mM	Similar to ethanol; verify stability and solubility.
Water	Low	< 0.1 mg/mL	Not recommended for creating stock solutions.
PBS (pH 7.2)	Low	< 0.1 mg/mL	Not recommended for creating stock solutions.

Experimental Protocols

I. Preparation of SHR902275 for In Vitro Studies (e.g., Cell-Based Assays)

This protocol details the preparation of a stock solution and subsequent working solutions for use in cell culture experiments.

Materials:

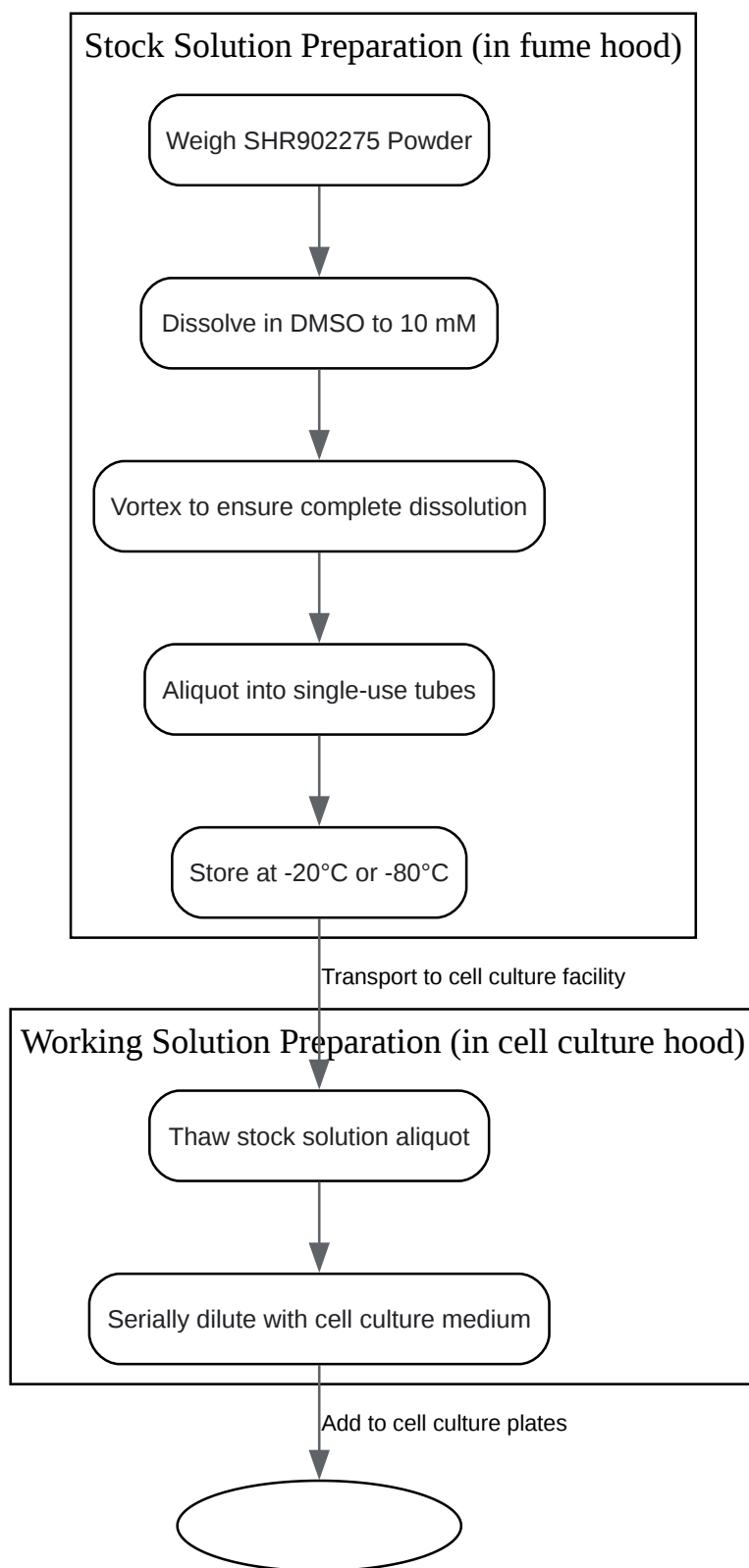
- **SHR902275** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

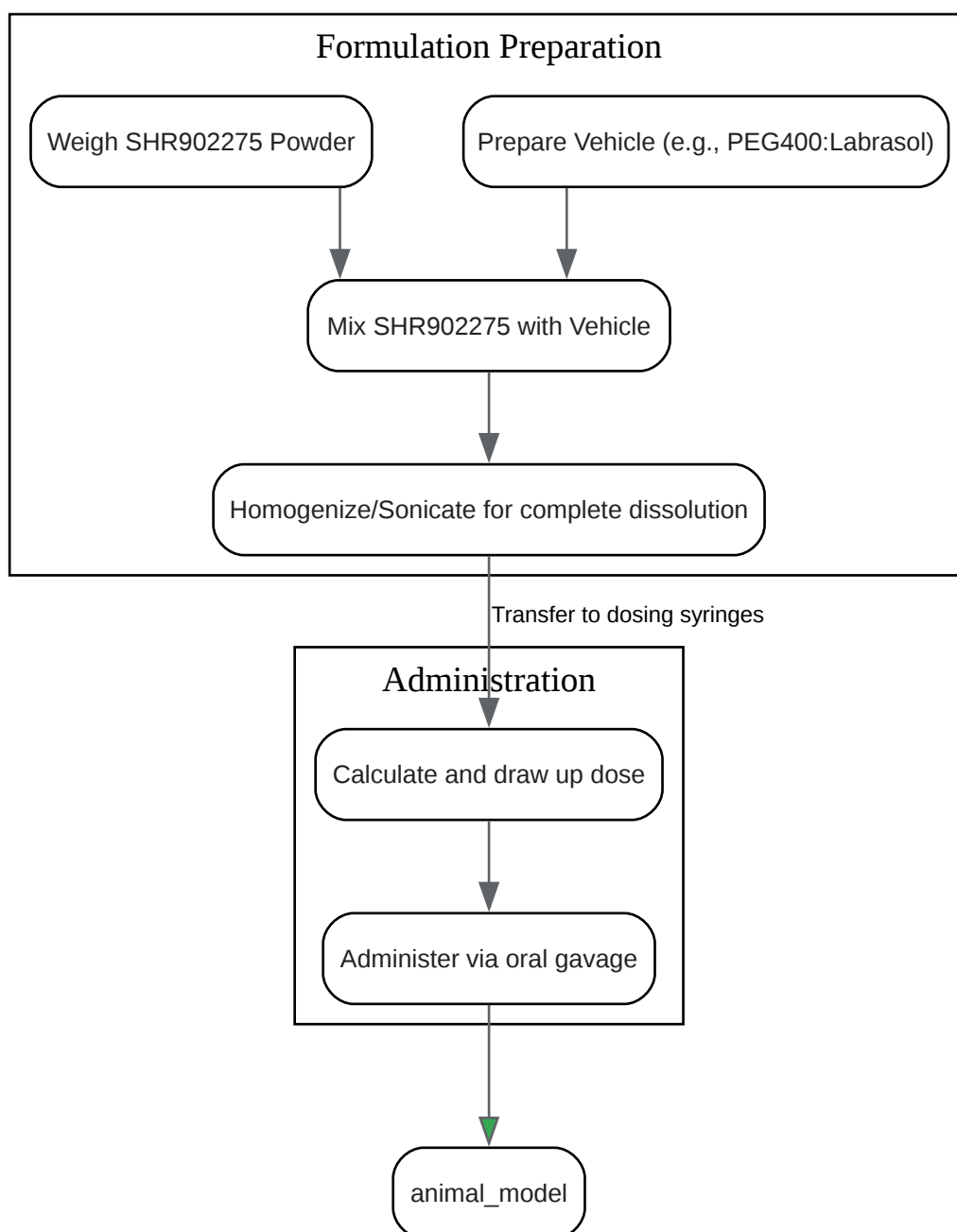
- Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
- Vortex mixer
- Calibrated pipettes

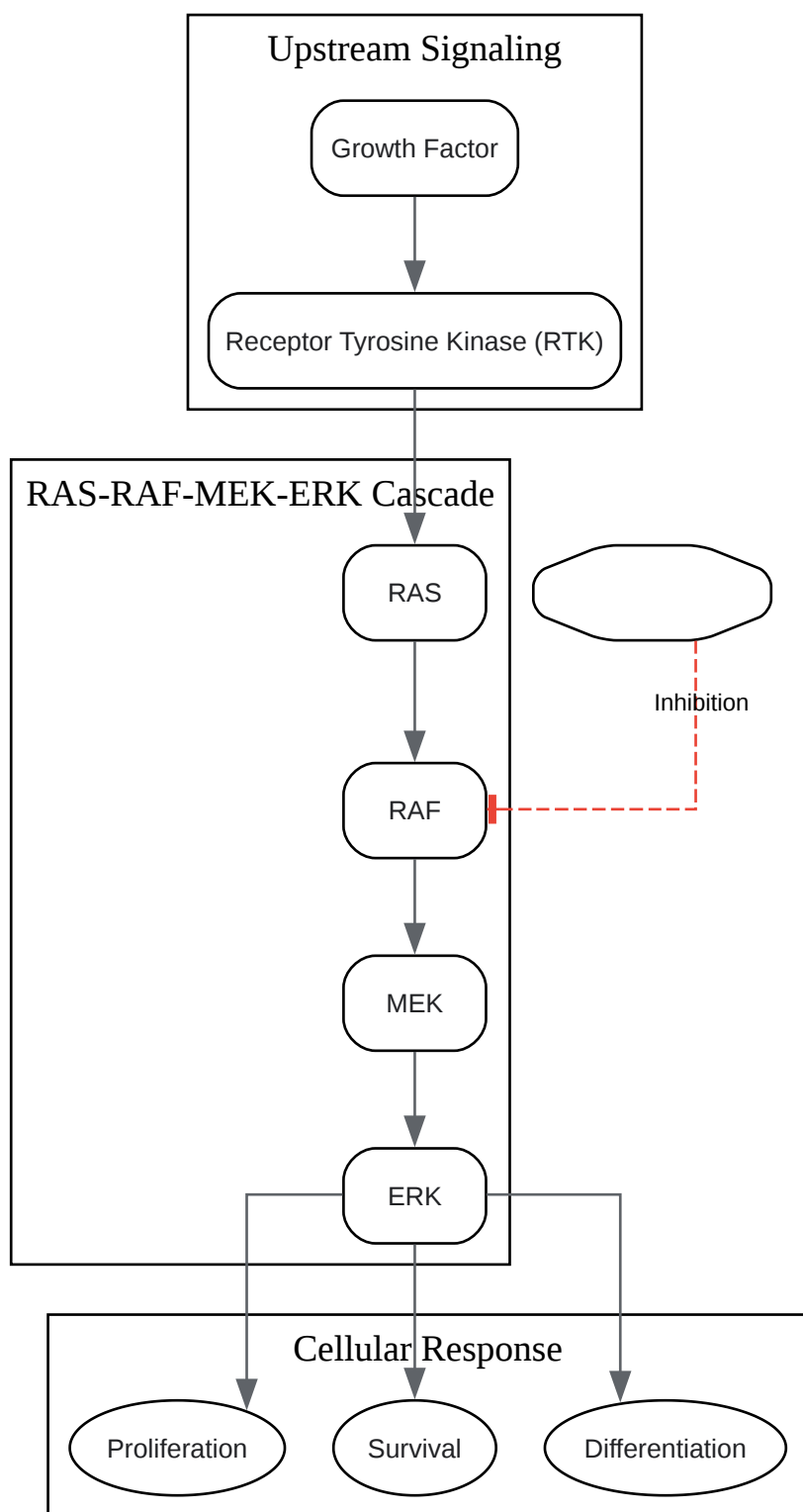
Protocol:

- Stock Solution Preparation (10 mM in DMSO):
 - Aseptically weigh out the desired amount of **SHR902275** powder.
 - In a sterile microcentrifuge tube, dissolve the powder in an appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration.
 - Vortex thoroughly until the compound is completely dissolved.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C or -80°C for long-term stability.
- Working Solution Preparation:
 - Thaw a single aliquot of the 10 mM **SHR902275** stock solution at room temperature.
 - Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Experimental Workflow for In Vitro Preparation







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References

- 1. Discovery of spiro amide SHR902275: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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